![molecular formula C6H8N2O2 B6166592 3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 5626-62-0](/img/no-structure.png)

3,8-diazabicyclo[3.2.1]octane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,8-diazabicyclo[3.2.1]octane-2,4-dione is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazine, and its synthesis involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins .

Synthesis Analysis

The synthesis of 3,8-diazabicyclo[3.2.1]octane-2,4-dione involves a cycloaddition reaction of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins . This process forms the title compounds . Another approach to synthesize this compound involves the use of 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones .Molecular Structure Analysis

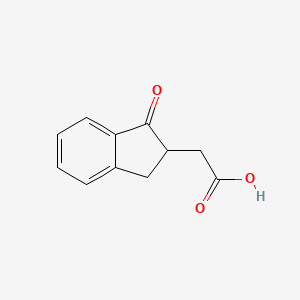

The molecular structure of 3,8-diazabicyclo[3.2.1]octane-2,4-dione is complex and can be analyzed using various techniques . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 3,8-diazabicyclo[3.2.1]octane-2,4-dione are quite interesting. The title compounds are formed by cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins . In another reaction, 3-oxidopyraziniums undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives .properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,8-diazabicyclo[3.2.1]octane-2,4-dione involves the reaction of cyclohexanone with ethyl acetoacetate to form 3,5-dioxocyclohex-1-enyl ethyl acetoacetate, which is then reacted with hydrazine hydrate to form 3,8-diazabicyclo[3.2.1]octane-2,4-dione.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl acetoacetate in the presence of a base catalyst to form 3,5-dioxocyclohex-1-enyl ethyl acetoacetate.", "Step 2: 3,5-dioxocyclohex-1-enyl ethyl acetoacetate is then reacted with hydrazine hydrate in the presence of a base catalyst to form 3,8-diazabicyclo[3.2.1]octane-2,4-dione.", "Step 3: The product is purified through recrystallization or column chromatography." ] } | |

CAS RN |

5626-62-0 |

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.